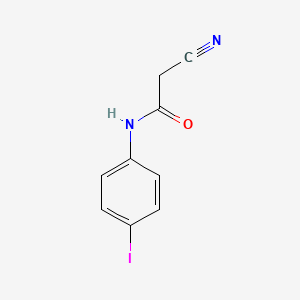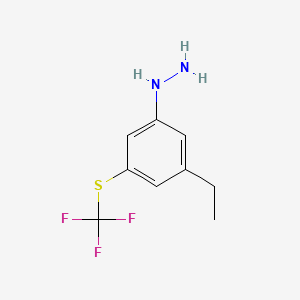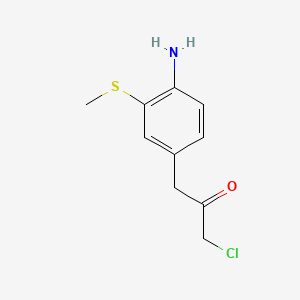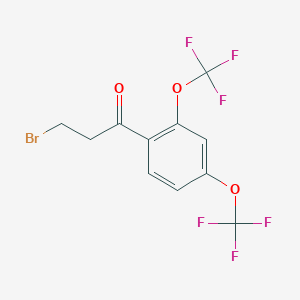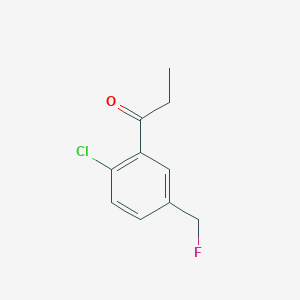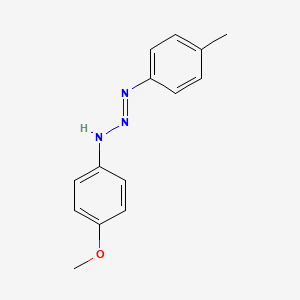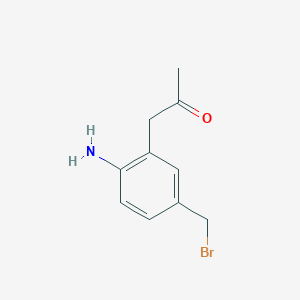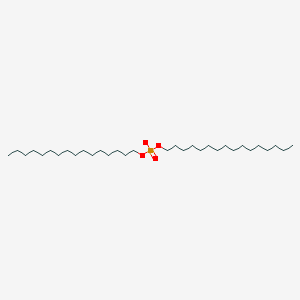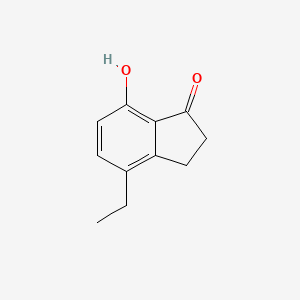
4-Ethyl-7-hydroxy-2,3-dihydro-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-7-hydroxy-2,3-dihydro-1H-inden-1-one is a chemical compound with a unique structure that combines a cyclopentanone ring fused with a benzene ring This compound is part of the indanone family, known for its diverse pharmacological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-7-hydroxy-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,3-dihydro-1H-inden-1-one.
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using oxidizing agents like chromium trioxide in acetic acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as ultrasound irradiation and grinding have been reported to enhance synthetic performance .
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethyl-7-hydroxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The ethyl and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, acids, and bases.
Major Products Formed: The major products formed from these reactions include various substituted indanones, alcohols, and ketones, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer, anti-inflammatory, and antioxidant activities.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-7-hydroxy-2,3-dihydro-1H-inden-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparación Con Compuestos Similares
2,3-Dihydro-1H-inden-1-one: A parent compound with similar structural features but lacking the ethyl and hydroxyl groups.
3-Methyl-1-indenone: Another derivative with a methyl group instead of an ethyl group.
6-Hydroxy-1-indenone: A compound with a hydroxyl group at a different position.
Uniqueness: 4-Ethyl-7-hydroxy-2,3-dihydro-1H-inden-1-one is unique due to the specific positioning of its ethyl and hydroxyl groups, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
72806-67-8 |
|---|---|
Fórmula molecular |
C11H12O2 |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
4-ethyl-7-hydroxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H12O2/c1-2-7-3-5-9(12)11-8(7)4-6-10(11)13/h3,5,12H,2,4,6H2,1H3 |
Clave InChI |
GPRYSTRJEAAXDT-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C2CCC(=O)C2=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


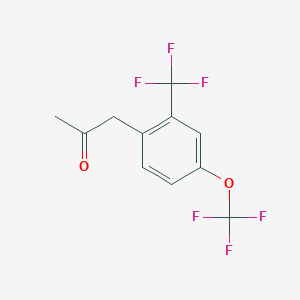
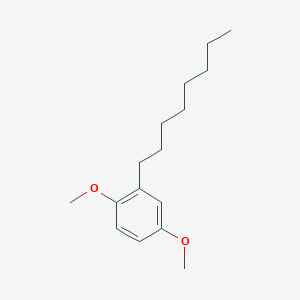
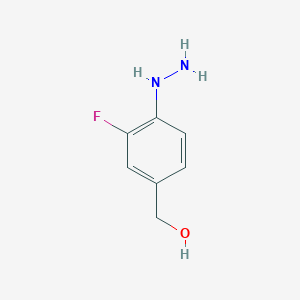
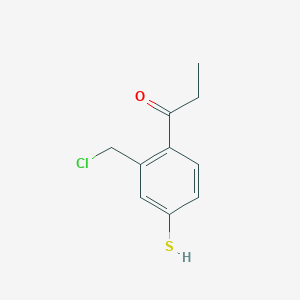
![Benzenecarboximidic acid, N-[(4-nitrophenyl)thio]-, ethyl ester](/img/structure/B14063949.png)
